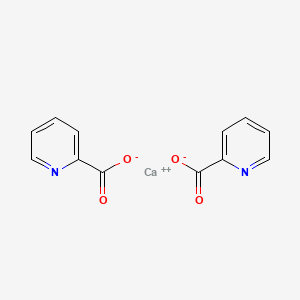
Calcium dipicolinate
Cat. No. B8348639
M. Wt: 284.28 g/mol
InChI Key: DLHXTEGKGWRZCW-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Patent
US08628727B2
Procedure details


Chemicals used were of reagent grade or better. Ag (99.99%) was purchased from D. F. Goldsmith (Evanston, Ill.). Glass substrates were 18 mm diameter, No. 2 cover slips from Fisher Scientific (Pittsburgh, Pa.). Pretreatment of substrates required H2SO4, H2O2, and NH4OH, all of which were purchased from Fisher Scientific (Fairlawn, N.J.). Surfactant-free white carboxyl-functionalized polystyrene latex nanospheres with diameters of 390, 510, 600, and 720 nm were obtained from Duke Scientific Corporation (Palo Alto, Calif.) and Interfacial Dynamics Corporation (Portland, Oreg.). Tungsten vapor deposition boats were purchased from R. D. Mathis (Long Beach, Calif.). Nitric acid 70% (Fisher Scientific), dipicolinic acid (2,6-pyridinedicarboxylic acid, DPA), calcium hydroxide, and benzenethiol (Aldrich Chemical Co., Milwaukee, Wis.) were used as purchased. Water (18.2 MΩ/cm) was obtained from an ultrafilter system (Milli-Q, Millipore, Marlborough, Mass.). Calcium dipicolinate (CaDPA) was prepared from DPA and calcium hydroxide according to the method of Beiley and co-workers.

[Compound]
Name
Ag
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two






[Compound]
Name
390
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight





Name
Identifiers


|
REACTION_CXSMILES
|
OS(O)(=O)=O.OO.[NH4+].[OH-].[N+]([O-])(O)=O.[CH:14]1[CH:19]=[C:18](C(O)=O)[N:17]=[C:16]([C:23]([OH:25])=[O:24])[CH:15]=1.[OH-].[Ca+2:27].[OH-].C1(S)C=CC=CC=1>[W].O>[N:17]1[CH:18]=[CH:19][CH:14]=[CH:15][C:16]=1[C:23]([O-:25])=[O:24].[N:17]1[CH:18]=[CH:19][CH:14]=[CH:15][C:16]=1[C:23]([O-:25])=[O:24].[Ca+2:27] |f:2.3,6.7.8,12.13.14|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Step Two
[Compound]
|
Name
|
Ag
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[W]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OS(=O)(=O)O
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OO
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[NH4+].[OH-]
|
Step Eight
[Compound]
|
Name
|
390
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Nine
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-]
|
Step Ten
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC(=NC(=C1)C(=O)O)C(=O)O
|
Step Eleven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Step Twelve
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)S
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=C(C=CC=C1)C(=O)[O-].N1=C(C=CC=C1)C(=O)[O-].[Ca+2]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
